N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide
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Description
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the most stable isomer of C10H16 . The molecule is both rigid and virtually stress-free .Future Directions
Mechanism of Action
Target of Action
The primary target of N-[2-(Adamantan-1-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide is the Dengue virus (DENV) . DENV is a major public health concern in many tropical and sub-tropical regions . The development of agents that are able to inhibit DENV is therefore of utmost importance .
Mode of Action
The compound interacts with DENV, leading to significant anti-DENV serotype 2 activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the replication and spread of DENV . By inhibiting DENV, the compound disrupts these pathways, preventing the virus from causing further harm .
Pharmacokinetics
It is known that the compound shows low cytotoxicity , which suggests that it may have good bioavailability and be well-tolerated in the body.
Result of Action
The result of the compound’s action is a significant reduction in DENV activity . This leads to a decrease in the severity of Dengue fever symptoms and helps to prevent the spread of the virus .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-18-9-16(2-3-17(18)20)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTQOSJILUJJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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